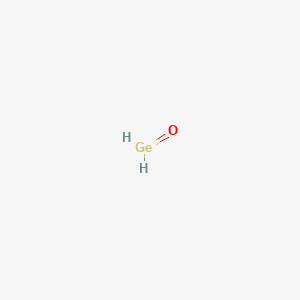

Germanium monoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Germanium monoxide is an inorganic compound composed of germanium and oxygen. It is a lesser-known oxide of germanium compared to germanium dioxide (GeO₂). Germanium oxide is typically found in a yellow sublimate form and is known for its amphoteric properties, meaning it can react with both acids and bases .

Méthodes De Préparation

Germanium oxide can be synthesized through several methods:

Reduction of Germanium Dioxide: Heating germanium dioxide (GeO₂) with powdered germanium at around 1000°C produces germanium oxide (GeO).

Reaction with Hydrogen or Carbon Monoxide: Germanium dioxide can be reduced using hydrogen or carbon monoxide under heating conditions to form germanium oxide.

Solution Method: Nano/micro-structured germanium oxide can be prepared using germanium tetrachloride (GeCl₄) and potassium hydroxide (KOH) in an alkaline alcoholic solution.

Analyse Des Réactions Chimiques

Germanium oxide undergoes various chemical reactions:

Oxidation: Germanium oxide can be oxidized to form germanium dioxide (GeO₂) when heated in the presence of oxygen.

Reduction: It can be reduced to elemental germanium using strong reducing agents like hydrogen or carbon monoxide.

Amphoteric Reactions: Germanium oxide dissolves in acids to form germanium (II) salts and in alkalis to form trihydroxogermanates or germanites containing the Ge(OH)₃⁻ ion.

Applications De Recherche Scientifique

Germanium oxide has several scientific research applications:

Optoelectronics: Due to its semiconducting properties, germanium oxide is used in the development of optoelectronic devices.

Lithium-Ion Batteries: Germanium oxide nanoparticles are used as anode materials in lithium-ion batteries due to their high theoretical capacity.

Catalysis: It is also used as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of germanium oxide involves its interaction with molecular targets and pathways:

Semiconducting Properties: Germanium oxide exhibits semiconducting properties, which are utilized in electronic and optoelectronic applications.

Amphoteric Nature: Its ability to react with both acids and bases makes it versatile in various chemical processes.

Optical Properties: Germanium oxide has unique optical properties, including high transparency and strong light-matter interaction, making it suitable for optoelectronic devices.

Comparaison Avec Des Composés Similaires

Germanium oxide can be compared with other similar compounds such as:

Germanium Dioxide (GeO₂): Unlike germanium oxide, germanium dioxide is more commonly used and has a higher oxidation state of +4.

Silicon Dioxide (SiO₂): Silicon dioxide is another group 14 oxide with similar properties but is more widely used in the electronics industry due to its abundance and stability.

Tin Dioxide (SnO₂): Tin dioxide is used in gas sensors and transparent conductive coatings.

Germanium oxide stands out due to its unique combination of semiconducting and amphoteric properties, making it valuable in specialized applications.

Propriétés

IUPAC Name |

oxogermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeH2O/c1-2/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIYWQBRYUCBMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[GeH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20619-16-3 |

Source

|

| Record name | Germanium oxide (GeO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium oxide (GeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)

![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)